2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a type of bicyclic structure that is increasingly being used in the development of bioactive compounds . It is a saturated bicyclic structure that is still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves a convergent approach. This includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is complex and involves a bicyclic scaffold . The structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane are diverse. The use of photochemistry allows for the creation of new building blocks via [2 + 2] cycloaddition . Additionally, the incorporation of a trifluoromethyl group into organic motifs has seen significant growth in recent years .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A method for constructing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are challenging to synthesize but of interest to the pharmaceutical industry, has been developed using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts (Harris et al., 2017).
Reductive Cyclopropanation : The synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton was achieved by intramolecular reductive cyclopropanation (Gensini et al., 2002).
Insertion into C-H Bond : A variety of 3-azabicyclo[3.1.0]hexanes were synthesized via C-H insertion of cyclopropylmagnesium carbenoids (Kimura et al., 2015).
Biological Applications and Synthesis
Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, obtained from Ti(IV)-mediated cyclopropanation, are used as intermediates for the asymmetric synthesis of pharmacologically active products (Jida et al., 2007).
Synthesis of Bicyclic Amines : A process for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamine carboxylates was developed, demonstrating the versatility of these structures in chemical synthesis (Toh et al., 2014).
Enantioselective Functionalization : A method for enantioselective C-H functionalization leading to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes was reported, illustrating the potential for creating complex molecular architectures (Pedroni & Cramer, 2017).
Safety And Hazards
The safety data sheet for a similar compound, (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .
Future Directions
The future directions for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and similar structures involve further exploration of their synthetic accessibility and potential applications in the development of bioactive compounds . The use of photochemistry to access new building blocks presents a promising avenue for future research .
properties
IUPAC Name |
2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRBRBLVWXHRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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